
4-Chlorophthalic anhydride
Overview
Description
4-Chlorophthalic anhydride (CAS 118-45-6) is a halogenated derivative of phthalic anhydride, characterized by a chlorine substituent at the 4-position of the aromatic ring. It is synthesized via Diels-Alder cyclization of chloroprene and maleic anhydride, followed by aromatization using liquid bromine or oxygen/activated carbon, achieving yields exceeding 85% and purity >99% . This compound is widely used in polymer chemistry, pharmaceuticals, and organic synthesis due to its high reactivity, particularly in nucleophilic substitution and ring-opening reactions. Its synthesis avoids solvent-related impurities and simplifies purification processes compared to traditional methods .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorophthalic anhydride can be synthesized through various methods. One common method involves the chlorination of phthalic anhydride. In this process, phthalic anhydride is reacted with chlorine gas in the presence of water at a temperature of around 70°C. The reaction is continued for 12 hours, followed by filtration and vacuum dehydration to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound include the chlorination of phthalic anhydride, chloro-o-xylene gas-phase or liquid-phase oxidation, and the Diels-Alder reaction followed by aromatization. These methods often involve complex process flows, high reaction temperatures, and the use of chlorine and acidic environments, which can lead to equipment corrosion and high production costs .
Chemical Reactions Analysis
Chlorination Reactions
4-CPA is synthesized via direct chlorination of phthalic anhydride or monosodium phthalate. The reaction occurs under controlled pH and temperature to optimize regioselectivity for the 4-position.
Key Parameters:
Parameter | Optimal Range | Yield (%) | Source |
---|---|---|---|
Molar ratio (Cl₂:PA) | 0.3–0.45 | 50–60 | |
Temperature | 50–70°C | – | |
Reaction time | 2–5 hours | – | |
Solvent | Water (pH 4–6) | – |
Weak alkali solutions (e.g., NaHCO₃) stabilize the pH during chlorination, minimizing side reactions like dichlorination . Post-reaction acidification with HCl or H₂SO₄ yields the crude anhydride, which is purified via vacuum distillation .
Transimidation Reactions
4-CPA participates in transimidation with N-alkyl phthalimides to form substituted imides, a critical step in polyimide precursor synthesis.
Example Reaction:
Conditions:
-
Catalyst : Triethylamine
-
Temperature : 170°C
-
Time : 3 hours
This equilibrium-driven process favors product formation under excess amine or elevated temperatures .
Aromatization of Tetrahydro Derivatives
4-Chlorotetrahydrophthalic anhydride undergoes thermal aromatization to form 4-CPA, though yields are low due to tar formation. Catalytic methods improve efficiency:
Catalytic Aromatization:
Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Source |
---|---|---|---|---|
V₂O₅ | 260 | 100 | >95 | |
– | 250–270 | – | – |
Vanadium pentoxide (V₂O₅) enables near-quantitative conversion of N-methyl-4-chlorotetrahydrophthalimide to 4-CPA at 260°C .
Hydrolysis and Ring-Opening Reactions
The anhydride ring readily hydrolyzes in aqueous media, forming 4-chlorophthalic acid. This reaction is pH-dependent:
Hydrolysis Kinetics:
Medium | Temperature (°C) | Time (h) | Product | Application |
---|---|---|---|---|
H₂O | 70 | 12 | 4-Chlorophthalic acid | Intermediate |
Alkaline | 25–35 | – | Sodium salt | Purification |
Acidification of the sodium salt regenerates the anhydride, a step critical for purification .
Coordination with Amines
4-CPA reacts with amines to form imides, a precursor to heat-resistant polymers.
Example:
Optimization Data:
Side Reactions and By-Products
Competing pathways during synthesis include:
Scientific Research Applications
Applications Overview
4-Chlorophthalic anhydride is utilized in several key areas:
- Herbicides and Pesticides
- Pharmaceutical Intermediates
- Polyimide Production
- Dyes and Pigments
Case Study 1: Synthesis of Herbicides
A study outlined the synthesis of a herbicide using CPA as a starting material. The process involved several steps:
- Chlorination of phthalic anhydride to produce CPA.
- Reaction of CPA with specific amines to form herbicidal compounds.
- The final product demonstrated effective weed control in agricultural settings.
This case highlights CPA's role as a versatile building block for developing agrochemicals.
Case Study 2: Pharmaceutical Applications
Research has shown that CPA derivatives can be synthesized to create compounds with anti-inflammatory properties. The synthesis involved:
- Using CPA as a precursor to develop novel APIs.
- Testing these compounds for biological activity, revealing promising results against inflammatory diseases.
This study underscores the importance of CPA in pharmaceutical research and development.
Comparative Data Table
Application Area | Specific Use | Benefits |
---|---|---|
Agriculture | Herbicides and pesticides | Effective weed and pest control |
Pharmaceuticals | Active pharmaceutical ingredients | Targeted therapeutic effects |
Material Science | Polyimides | High thermal stability and mechanical strength |
Dyes and Pigments | Specialty dyes | Vibrant colors with excellent stability |
Mechanism of Action
The mechanism of action of 4-chlorophthalic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as water, amines, and alcohols, to form corresponding acids, imides, and esters. These reactions are facilitated by the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon atoms in the anhydride group .
Comparison with Similar Compounds
Comparison with Similar Chlorinated Phthalic Anhydrides
3-Chlorophthalic Anhydride
- Structural Isomerism : The chlorine substituent at the 3-position alters electronic distribution, reducing symmetry compared to the 4-isomer. This impacts solubility; for example, in acetone at 298 K, 4-chlorophthalic anhydride has a solubility of 0.342 mol/kg, while the 3-isomer is less soluble (0.298 mol/kg) .
- Reactivity : 3-Chlorophthalic anhydride exhibits slower reaction kinetics in polymer synthesis. For instance, polythioetherimides derived from 3-chloro isomers show lower thermal stability (Tg ~245°C) compared to those from this compound (Tg ~260°C) due to steric hindrance .
4,5-Dichlorophthalic Anhydride
- Electronic Effects: The dual chlorine substituents enhance electrophilicity, making it more reactive toward nucleophiles like thiosemicarbazide. For example, reactions with amines yield phthalimide derivatives with higher electrophilicity indices (ω = 4.8 eV) compared to mono-chlorinated analogs (ω = 3.2 eV) .
- Spectral Signatures : The IR spectrum of 4,5-dichlorophthalic anhydride shows distinct carbonyl stretches at 1663 and 1702 cm⁻¹, whereas this compound exhibits a single carbonyl peak near 1720 cm⁻¹ .
Tetrahalophthalic Anhydrides
- Crystal Structure : Tetrachlorophthalic anhydride (TCPA) forms a planar structure with Cl···O interactions (2.90–3.10 Å), enhancing lattice stability. In contrast, this compound lacks such intermolecular interactions, resulting in lower melting points (TCPA: 254°C vs. 4-chloro: 121°C) .
- Applications : TCPA is preferred in high-temperature polymers, while this compound is utilized in moderate-temperature applications like epoxy resins .
Comparison with Non-Chlorinated Analogues
Phthalic Anhydride
- Reactivity : The absence of chlorine reduces electrophilicity, limiting its use in nucleophilic reactions. For example, phthalic anhydride reacts with amines at half the rate of this compound under identical conditions .
- Solubility: Phthalic anhydride is less soluble in polar solvents (e.g., 0.12 mol/kg in ethanol at 298 K) compared to this compound (0.25 mol/kg) due to reduced dipole interactions .
Maleic Anhydride
- Ring Strain : Maleic anhydride’s five-membered ring increases reactivity in Diels-Alder reactions but limits thermal stability. Polymers derived from maleic anhydride degrade at 180°C, whereas those from this compound remain stable up to 300°C .
Comparison with Other Halogenated Anhydrides
4-Fluorophthalic Anhydride
- Electronic Effects : Fluorine’s strong electron-withdrawing effect enhances reactivity in PROTAC synthesis. For example, PROTACs using 4-fluorophthalic anhydride show 20% higher degradation efficiency of H-PGDS compared to 4-chloro derivatives .
- Bond Strength : The C-F bond (485 kJ/mol) is stronger than C-Cl (327 kJ/mol), reducing susceptibility to hydrolysis in aqueous environments .
4-Bromo-1,8-Naphthalic Anhydride
- Steric Effects : The bulky naphthalene ring and bromine substituent hinder ring-opening reactions. Poly(arylene ether sulfone) modified with 4-bromo-1,8-naphthalic anhydride exhibits lower solubility in NMP (15 wt%) compared to this compound-based polymers (25 wt%) .
Comparative Data Tables
Table 1. Solubility of Chlorinated Phthalic Anhydrides in Selected Solvents (298 K)
Compound | Acetone (mol/kg) | Ethanol (mol/kg) | Water (mg/L) |
---|---|---|---|
This compound | 0.342 | 0.25 | 18.6 |
3-Chlorophthalic anhydride | 0.298 | 0.21 | 15.9 |
Phthalic anhydride | 0.275 | 0.12 | 6.3 |
Table 2. Thermal Properties of Polymers Derived from Halogenated Anhydrides
Anhydride | Polymer Type | Glass Transition Temp (°C) | Degradation Temp (°C) |
---|---|---|---|
4-Chlorophthalic | Polythioetherimide | 260 | 420 |
4,5-Dichlorophthalic | Polyimide | 280 | 450 |
4-Fluorophthalic | PROTAC-Polymer | 210 | 350 |
Sources:
Biological Activity
4-Chlorophthalic anhydride is a monochlorinated derivative of phthalic anhydride, primarily utilized in the synthesis of various chemical compounds, including herbicides, pesticides, and intermediates for pharmaceuticals. Its biological activity and potential applications in medicinal chemistry have garnered attention due to its structural characteristics and reactivity.
- Chemical Formula : CHClO
- Molecular Weight : 186.56 g/mol
- Melting Point : Approximately 99 °C
- Solubility : Hydrolyzes in water to form corresponding acids.
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in the fields of pharmacology and toxicology. It has been associated with various mechanisms, including cytotoxicity, immunomodulation, and potential antitumor properties.
Cytotoxic Effects
Research indicates that this compound can induce cytotoxic effects in certain cell lines. A study demonstrated that this compound affected cell viability and proliferation through apoptosis induction in human cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Its derivatives have been tested for effectiveness against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
Case Study 1: Antitumor Activity
A study investigated the effects of this compound on tumor cells. The results indicated that treatment with this compound led to significant reductions in tumor growth in vitro. The authors attributed this effect to the compound's ability to disrupt cellular functions and induce apoptosis through mitochondrial pathways .
Case Study 2: Immunomodulatory Effects
Another research effort focused on the immunomodulatory properties of this compound. The compound was found to enhance immune responses in animal models, potentially offering therapeutic benefits in immunocompromised conditions. This study highlighted the importance of further exploring its role as an immunomodulator .
Table 1: Summary of Biological Activities
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cellular damage.
- Apoptosis Pathways : Activates intrinsic apoptotic pathways via mitochondrial dysfunction.
- Immune Modulation : Alters cytokine production enhancing immune system responses.
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-chlorophthalic anhydride, and how do reaction conditions influence yield?
- Methodological Answer : this compound is synthesized via side-chain oxidation of 4-chloro-o-xylene or through halogen-exchange reactions (e.g., Halex reaction using sodium fluoride and this compound) . Optimizing oxidation conditions (temperature, catalyst, solvent) is critical for yield. For instance, side-chain oxidation requires precise control of oxygen flow and temperature to avoid over-oxidation. Reaction efficiency can be monitored using FTIR or HPLC to track intermediate formation .
Q. What solvents are optimal for dissolving this compound in experimental settings?
- Methodological Answer : Solubility studies show that this compound dissolves well in aromatic solvents (toluene), chlorinated solvents (DCM), and oxygenated solvents (DMSO, NMP). Solubility increases with temperature, e.g., in methanol, solubility rises from 0.12 mol/kg at 283.15 K to 0.45 mol/kg at 328.15 K . Pre-screening solvents using the modified Apelblat equation can predict solubility behavior .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) due to its irritant properties (R36/37/38). Work in a fume hood to avoid inhalation. In case of exposure, rinse eyes with water for 15 minutes (S26) and wash skin thoroughly. Store in airtight containers away from moisture to prevent hydrolysis .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Key techniques include:
- Melting point : Confirm purity (96–98°C) .
- FTIR : Peaks at 1850 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl) .
- NMR : ¹³C signals at δ 165 ppm (anhydride carbonyl) and δ 130–140 ppm (aromatic carbons) .
Advanced Research Questions
Q. How can solubility discrepancies in literature be resolved for this compound?
- Methodological Answer : Discrepancies (e.g., boiling points reported as 290°C vs. 299.8±13.0°C ) arise from measurement techniques (static vs. dynamic methods). Validate data using differential scanning calorimetry (DSC) for thermal properties and gas chromatography for purity analysis. Cross-reference with computational models (e.g., COSMO-RS) to predict solvent interactions .
Q. What strategies improve separation of this compound from its structural isomer (3-chlorophthalic anhydride)?
- Methodological Answer : Leverage differences in solubility: this compound is more soluble in methyl acetate than its isomer. Use fractional crystallization at controlled cooling rates (e.g., 0.5°C/min) in tert-amyl alcohol. Monitor separation efficiency via HPLC with a C18 column and UV detection at 254 nm .
Q. How does this compound participate in polymer modification, and what analytical methods assess its incorporation?
- Methodological Answer : It reacts with amine-terminated poly(arylene ether sulfone) (PAES) via ring-opening addition. Use a 5:1 molar excess of anhydride to amine at 80°C in NMP. Confirm modification via:
Q. What thermodynamic parameters govern this compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The Cl substituent activates the aromatic ring for electrophilic attack. Calculate activation energy (ΔG‡) via Arrhenius plots of reaction rates at varying temperatures (e.g., 40–100°C). In the Halex reaction (to synthesize 4-fluorophthalic anhydride), high-polarity solvents (DMF) and elevated temperatures (120°C) favor fluoride displacement .
Q. How can computational modeling predict this compound’s reactivity in novel reactions?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model electron density and frontier molecular orbitals. Parameters like LogP (2.19 ) predict solubility in biphasic systems. Correlate HOMO-LUMO gaps with experimental reaction rates to identify optimal catalysts .
Q. What experimental designs mitigate hydrolysis of this compound during storage or reactions?
Properties
IUPAC Name |
5-chloro-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTRMCQEPDPCPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151993 | |
Record name | 4-Chlorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30151993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118-45-6 | |
Record name | 4-Chlorophthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorophthalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30151993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLOROPHTHALIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPI93D0O61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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